molecular formula C13H12F3N3O2 B2870149 N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 1172403-45-0

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide

Cat. No.: B2870149
CAS No.: 1172403-45-0
M. Wt: 299.253
InChI Key: NPLJGCJJDIYCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is a synthetic compound based on the 1,3,4-oxadiazole scaffold, a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole core is known for its thermal stability and ability to form hydrogen bonds with biological targets, making it a versatile pharmacophore . This specific derivative incorporates a 4-(trifluoromethyl)phenyl moiety, a common group used to enhance a compound's metabolic stability and membrane permeability. This compound is of high research value for its potential as a multi-target therapeutic agent. 1,3,4-oxadiazole derivatives have demonstrated a wide spectrum of biological activities, with extensive research highlighting their potent anticancer properties . These compounds can exert antiproliferative effects through various mechanisms, including the inhibition of key enzymes such as Histone Deacetylase 6 (HDAC6) , thymidylate synthase , and telomerase , all of which are crucial targets in oncology research . Furthermore, structurally similar N-substituted sulfonyl amide derivatives containing the 1,3,4-oxadiazole ring have shown powerful inhibitory activity against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) . This suggests potential research applications for this compound in neurodegenerative diseases such as Alzheimer's, as well as in conditions like glaucoma and epilepsy . The mechanism of action for this class of compounds is often linked to its ability to interact precisely with the active sites of enzymes. Molecular docking studies of similar molecules reveal that the 1,3,4-oxadiazole ring acts as a key binding group, facilitating interactions with amino acid residues and thereby inhibiting enzyme function . Researchers can utilize this compound as a valuable chemical tool or a lead structure for developing novel inhibitors against these biologically relevant targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-2-3-10(20)17-12-19-18-11(21-12)8-4-6-9(7-5-8)13(14,15)16/h4-7H,2-3H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLJGCJJDIYCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-(trifluoromethyl)benzohydrazide with butyric anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations in Amide Derivatives

A series of N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkylamides (5a–5d) were synthesized with varying alkyl chains (butyramide, pentanamide, hexanamide, heptanamide) to study structure-activity relationships. Key findings include:

Compound Alkyl Chain Yield (%) Melting Point (°C) [α]D (CH3OH) EI-MS [M+H]+
5a Butyramide 51.0 180–182 +4.5° 327.4
5b Pentanamide 45.4 174–176 +5.7° 341.4
5c Hexanamide 48.3 142–143 +6.4° 355.4
5d Heptanamide 45.4 143–144 +4.7° 369.4

Key Observations :

  • Longer alkyl chains correlate with lower melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C), suggesting reduced crystallinity due to increased flexibility.
  • Optical rotation ([α]D) increases with chain length up to hexanamide (5c: +6.4°), possibly due to conformational changes in the tetrahydrofuran-sulfamoyl group .

Aromatic Substitution Effects

Trifluoromethylphenyl vs. Furan-Substituted Oxadiazoles

In , N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide derivatives were synthesized. Replacing the trifluoromethylphenyl group with a furan ring introduces polarizable oxygen atoms, which may enhance solubility but reduce hydrophobic interactions. For example, furan-substituted oxadiazoles exhibit lower logP values compared to trifluoromethylphenyl analogs, impacting membrane permeability .

Sulfamoyl vs. Sulfonyl Functionalization

Compound 6d (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)butyramide) in features a sulfonyl group instead of the sulfamoyl group in 5a–5d. Molecular docking studies of 6d revealed strong interactions with hCA I residues (e.g., Thr199, Gln92), suggesting improved inhibitory activity compared to sulfamoyl analogs .

Biological Activity

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial properties. The trifluoromethyl group enhances the pharmacological profile of these compounds, making them significant in drug discovery and development.

  • IUPAC Name : this compound
  • Molecular Formula : C11H10F3N3O
  • Molecular Weight : 263.21 g/mol
  • CAS Number : 202823-23-2

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that compounds with oxadiazole structures exhibit significant anticancer properties. For instance, a related compound, N-(4-(trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h), demonstrated notable activity against multiple cancer cell lines:

Cell Line % Growth Inhibition (GI)
NCI-H52253.24
K-56247.22
MOLT-443.87
LOX-IMVI43.62
HL-60(TB)40.30

The maximum sensitivity was recorded against the CCRF-CEM cell line with a % GI of 68.89 . These findings suggest that oxadiazoles could serve as promising candidates for cancer therapeutics.

Antioxidant Activity

In addition to anticancer properties, certain derivatives of oxadiazoles have shown antioxidant activity. For example, a compound similar to this compound exhibited an IC50 value of 15.14 μM in DPPH assays, indicating substantial free radical scavenging capability .

Antimicrobial Activity

The trifluoromethyl group in phenyl derivatives has been associated with enhanced antimicrobial activity. Compounds derived from this structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably, some derivatives exhibited low minimum inhibitory concentrations (MIC), indicating potent antibacterial effects:

Compound MIC (µg/mL) Activity
Compound 59<0.5Effective against S. aureus
Compound 74<0.5Effective against E. faecalis

These findings suggest that compounds with the trifluoromethyl group can inhibit bacterial growth effectively while showing low toxicity to human cells .

Case Studies

  • Anticancer Efficacy Study : A study evaluated the anticancer efficacy of a series of oxadiazole derivatives against various cancer cell lines at a concentration of 10 μM. The results indicated that certain derivatives significantly inhibited cell growth compared to standard treatments like imatinib .
  • Antimicrobial Resistance Study : In vivo studies demonstrated that selected trifluoromethyl phenyl derivatives had minimal toxicity at doses up to 50 mg/kg in mouse models while effectively reducing biofilm formation and bacterial persistence in Staphylococcus aureus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.